1-Methylnaphthalene
Overview
Description
1-Methylnaphthalene is an organic compound with the formula C₁₁H₁₀. It is a colorless liquid that is isomeric with 2-methylnaphthalene. This compound is a derivative of naphthalene, where a methyl group is attached to the first carbon atom of the naphthalene ring. It is primarily used as a reference fuel in diesel engine testing due to its long ignition delay .
Mechanism of Action
Target of Action
1-Methylnaphthalene is an organic compound with the formula C11H10 . It is primarily used as a reference fuel, defining the lower reference point of cetane number, a measure of diesel fuel ignition quality . The primary targets of this compound are therefore combustion engines, where it influences the ignition delay and overall performance of the fuel .
Mode of Action
This compound interacts with its targets by influencing the ignition delay of diesel fuel. It has a long ignition delay, which means it has poor ignition qualities . This property is used as a reference point in determining the ignition quality of diesel fuels .
Biochemical Pathways
In terms of biochemical pathways, this compound can be metabolized by various bacterial species from soil flora . For instance, Pseudomonas putida CSV86 metabolizes this compound via aromatic ring-hydroxylation . This process results in the formation of cis-1,2-dihydroxy-1,2-dihydronaphthalene .
Pharmacokinetics
Its physical properties such as its liquid state, density of 1001 g/mL, and boiling point of 240-243 °C can influence its distribution and elimination in the environment.
Result of Action
The result of this compound’s action is primarily observed in the performance of diesel fuels. Its long ignition delay serves as a reference point for determining the ignition quality of diesel fuels . In a biological context, the metabolism of this compound by bacteria can lead to the breakdown of this compound, potentially aiding in bioremediation efforts .
Action Environment
The action of this compound is influenced by environmental factors such as temperature and the presence of other chemicals. For instance, its solubility can be increased with alkali metals, forming radical anion salts such as sodium this compound . This property is useful for low-temperature reductions . Furthermore, exposure to this compound mostly happens from breathing air contaminated from the burning of wood, tobacco, or fossil fuels, industrial discharges, or moth repellents .
Biochemical Analysis
Biochemical Properties
It is known that 1-Methylnaphthalene can interact with various enzymes and proteins
Cellular Effects
Animal studies indicate that the respiratory tract and liver are sensitive targets of this compound toxicity . It is suggested that this compound may influence cell function, including potential impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is suggested that this compound exerts its effects at the molecular level, potentially involving binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
It is suggested that the effects of this compound may change over time, potentially involving factors such as the compound’s stability, degradation, and long-term effects on cellular function .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models . Some studies have observed threshold effects, as well as toxic or adverse effects at high doses .
Metabolic Pathways
This compound is involved in various metabolic pathways . It interacts with several enzymes and cofactors, and may have effects on metabolic flux or metabolite levels .
Transport and Distribution
It is suggested that this compound may interact with various transporters or binding proteins, and may have effects on its localization or accumulation .
Subcellular Localization
It is suggested that this compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications .
Preparation Methods
1-Methylnaphthalene can be synthesized through various methods. One common synthetic route involves the methylation of naphthalene using methyl iodide in the presence of a strong base like sodium amide. The reaction typically occurs under reflux conditions to ensure complete conversion . Industrially, this compound is often obtained from coal tar, a byproduct of coal processing. The compound is isolated through fractional distillation, leveraging its distinct boiling point of 240-243°C .
Chemical Reactions Analysis
1-Methylnaphthalene undergoes several types of chemical reactions, including:
Oxidation: It can be oxidized to form 1-naphthoic acid using oxidizing agents like potassium permanganate.
Reduction: Hydrogenation of this compound can yield 1-methyltetralin.
Substitution: Electrophilic substitution reactions, such as nitration and sulfonation, can occur on the aromatic ring.
Common reagents used in these reactions include potassium permanganate for oxidation, hydrogen gas with a palladium catalyst for reduction, and a mixture of nitric and sulfuric acids for nitration. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-Methylnaphthalene has a wide range of applications in scientific research:
Comparison with Similar Compounds
1-Methylnaphthalene is similar to other methylnaphthalenes, such as 2-methylnaphthalene. Both compounds are isomers, differing only in the position of the methyl group on the naphthalene ring. this compound is unique in its use as a reference fuel for diesel engines due to its poor ignition qualities . Other similar compounds include naphthalene and its various derivatives, which share the aromatic ring structure but differ in their functional groups and applications .
Conclusion
This compound is a versatile compound with significant applications in scientific research and industry. Its unique properties and reactivity make it a valuable tool in various fields, from chemistry and biology to industrial processes.
Properties
IUPAC Name |
1-methylnaphthalene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10/c1-9-5-4-7-10-6-2-3-8-11(9)10/h2-8H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QPUYECUOLPXSFR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC2=CC=CC=C12 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10 | |
Record name | METHYLNAPHTHALENE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/20667 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Record name | 1-METHYLNAPHTHALENE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/10146 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Record name | 1-METHYLNAPHTHALENE | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1275 | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9020877 | |
Record name | 1-Methylnaphthalene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID9020877 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
142.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Methylnaphthalene appears as bluish-brown oil or a clear yellow liquid. Coal tar or mothball odor. (NTP, 1992), 1-methylnaphthalene is a colorless liquid. Freezing point -22 °C (7.6 °F). Boiling point 240-243 °C (464-469 °F). Flash point 82 °C (180 °F). Denser than water. Derived from coal tar and used in organic synthesis., Liquid, Colorless liquid (oil); [CHRIS], Yellow or bluish-brown liquid; [CAMEO] Bluish-brown oil; [MSDSonline], COLOURLESS LIQUID., Colourless to slightly pale yellow liquid; Earthy, phenolic aroma, Colorless liquid. | |
Record name | METHYLNAPHTHALENE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/20667 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Record name | 1-METHYLNAPHTHALENE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/10146 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Record name | Naphthalene, 1-methyl- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Naphthalene, methyl- | |
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Record name | 1-Methylnaphthalene | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/1576 | |
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Record name | Methylnaphthalene | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
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Record name | 1-Methylnaphthalene | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0032860 | |
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Record name | 1-METHYLNAPHTHALENE | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1275 | |
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Record name | 1-Methylnaphthalene | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1334/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
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Record name | 1-METHYLNAPHTHALENE | |
Source | Occupational Safety and Health Administration (OSHA) | |
URL | https://www.osha.gov/chemicaldata/1013 | |
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Boiling Point |
450 to 590 °F at 760 mmHg (NTP, 1992), 464 to 469 °F at 760 mmHg (NTP, 1992), 244 °C, 241.00 to 245.00 °C. @ 760.00 mm Hg, 245 °C, 464-469 °F | |
Record name | METHYLNAPHTHALENE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/20667 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Record name | 1-METHYLNAPHTHALENE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/10146 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Source | Hazardous Substances Data Bank (HSDB) | |
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Record name | 1-Methylnaphthalene | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0032860 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
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Record name | 1-METHYLNAPHTHALENE | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1275 | |
Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
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Record name | 1-METHYLNAPHTHALENE | |
Source | Occupational Safety and Health Administration (OSHA) | |
URL | https://www.osha.gov/chemicaldata/1013 | |
Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
Flash Point |
greater than 200 °F (NTP, 1992), 180 °F (NTP, 1992), This chemical has a flash point of >93 °C (>200 °F). It is probably combustible., 180 °F (82 °C) Closed cup, 82 °C, 180 °F | |
Record name | METHYLNAPHTHALENE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/20667 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Record name | 1-METHYLNAPHTHALENE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/10146 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Record name | METHYLNAPHTHALENE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1143 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | 1-METHYLNAPHTHALENE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5268 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | 1-METHYLNAPHTHALENE | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1275 | |
Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
Explanation | Creative Commons CC BY 4.0 | |
Record name | 1-METHYLNAPHTHALENE | |
Source | Occupational Safety and Health Administration (OSHA) | |
URL | https://www.osha.gov/chemicaldata/1013 | |
Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
Solubility |
less than 1 mg/mL at 64 °F (NTP, 1992), less than 1 mg/mL at 70 °F (NTP, 1992), In water, 25.0 mg/L at 25 °C, In water, 25.8 mg/L at 25 °C, Very soluble in ethanol and ether; soluble in benzene, 0.0258 mg/mL at 25 °C, Solubility in water, g/100ml at 25 °C: 0.003, Insoluble in water; Soluble in oils, Soluble (in ethanol) | |
Record name | METHYLNAPHTHALENE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/20667 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Record name | 1-METHYLNAPHTHALENE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/10146 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Record name | METHYLNAPHTHALENE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1143 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | 1-METHYLNAPHTHALENE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5268 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | 1-Methylnaphthalene | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0032860 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Record name | 1-METHYLNAPHTHALENE | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1275 | |
Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
Explanation | Creative Commons CC BY 4.0 | |
Record name | 1-Methylnaphthalene | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1334/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Density |
1.01 at 59.9 °F (NTP, 1992) - Denser than water; will sink, 1.0202 at 68 °F (USCG, 1999) - Denser than water; will sink, 1.0202 g/cu cm at 20 °C, Relative density (water = 1): 1.02, 1.020-1.025, 1.0202 | |
Record name | METHYLNAPHTHALENE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/20667 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Record name | 1-METHYLNAPHTHALENE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/10146 | |
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Record name | 1-METHYLNAPHTHALENE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5268 | |
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Record name | 1-METHYLNAPHTHALENE | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1275 | |
Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
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Record name | 1-Methylnaphthalene | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1334/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
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Record name | 1-METHYLNAPHTHALENE | |
Source | Occupational Safety and Health Administration (OSHA) | |
URL | https://www.osha.gov/chemicaldata/1013 | |
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Vapor Density |
4.91 (NTP, 1992) - Heavier than air; will sink (Relative to Air), 4.91 (Air = 1), Relative vapor density (air = 1): 4.9, 4.91 | |
Record name | 1-METHYLNAPHTHALENE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/10146 | |
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Record name | 1-METHYLNAPHTHALENE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5268 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | 1-METHYLNAPHTHALENE | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1275 | |
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Record name | 1-METHYLNAPHTHALENE | |
Source | Occupational Safety and Health Administration (OSHA) | |
URL | https://www.osha.gov/chemicaldata/1013 | |
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Vapor Pressure |
23 mmHg at 77 °F ; 31 mmHg at 122 °F; 38 mmHg at 158 °F (NTP, 1992), 0.06 [mmHg], 0.02 [mmHg], 0.067 mm Hg at 25 °C, Vapor pressure, Pa at °C: 7.2 | |
Record name | METHYLNAPHTHALENE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/20667 | |
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Record name | 1-Methylnaphthalene | |
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Record name | Methylnaphthalene | |
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Record name | 1-METHYLNAPHTHALENE | |
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URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5268 | |
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Record name | 1-METHYLNAPHTHALENE | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1275 | |
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Color/Form |
Colorless liquid or oil | |
CAS No. |
1321-94-4, 90-12-0 | |
Record name | METHYLNAPHTHALENE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/20667 | |
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Record name | 1-METHYLNAPHTHALENE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/10146 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Record name | 1-Methylnaphthalene | |
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Record name | 1-Methylnaphthalene | |
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Record name | 1-METHYLNAPHTHALENE | |
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Record name | Naphthalene, 1-methyl- | |
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Record name | Naphthalene, methyl- | |
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Record name | 1-Methylnaphthalene | |
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URL | https://comptox.epa.gov/dashboard/DTXSID9020877 | |
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Record name | 1-methylnaphthalene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.788 | |
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Record name | Methylnaphthalene | |
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Record name | 1-METHYLNAPHTHALENE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/E7SK1Y1311 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Record name | METHYLNAPHTHALENE | |
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Record name | 1-METHYLNAPHTHALENE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5268 | |
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Record name | 1-Methylnaphthalene | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0032860 | |
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Record name | 1-METHYLNAPHTHALENE | |
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URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1275 | |
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Record name | 1-METHYLNAPHTHALENE | |
Source | Occupational Safety and Health Administration (OSHA) | |
URL | https://www.osha.gov/chemicaldata/1013 | |
Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
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Melting Point |
-8 °F (NTP, 1992), -30.43 °C, Melting point: -22 °C, -22 °C, -8 °F | |
Record name | 1-METHYLNAPHTHALENE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/10146 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Record name | 1-METHYLNAPHTHALENE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5268 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | 1-Methylnaphthalene | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0032860 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
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Record name | 1-METHYLNAPHTHALENE | |
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Record name | 1-METHYLNAPHTHALENE | |
Source | Occupational Safety and Health Administration (OSHA) | |
URL | https://www.osha.gov/chemicaldata/1013 | |
Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
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Synthesis routes and methods III
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Retrosynthesis Analysis
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Precursor scoring | Relevance Heuristic |
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Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula and weight of 1-Methylnaphthalene?
A1: this compound has a molecular formula of C11H10 and a molecular weight of 142.20 g/mol.
Q2: What spectroscopic techniques are useful for characterizing this compound?
A2: Researchers have employed a variety of spectroscopic methods to analyze this compound, including:
- Gas chromatography (GC) [, , , , ]
- Gas chromatography-mass spectrometry (GC-MS) [, , ]
- Fourier transform infrared spectroscopy (FTIR) []
- UV-Vis spectroscopy [, ]
- Fluorescence spectroscopy [, , , , ]
- Electron paramagnetic resonance (EPR) []
Q3: What is known about the liquid structure of this compound?
A3: X-ray analysis of liquid this compound at 293 K revealed information about intra- and intermolecular distances and enabled the calculation of packing coefficients for the molecules in the liquid state. []
Q4: How does pressure affect the viscosity of this compound?
A4: Molecular dynamics simulations reveal a complex pressure-viscosity relationship for this compound. Initially, the viscosity increases slower-than-exponential with pressure, reaching an inflection point around 300 MPa. Beyond this point, the increase becomes faster-than-exponential. This inflection point is thought to be related to the supercooled phase transition predicted to occur near 400 MPa. []
Q5: What are the main products of this compound pyrolysis?
A5: At temperatures ranging from 380 °C to 450 °C and a pressure of 100 atm, this compound pyrolysis primarily yields naphthalene, methylated dimers (dimethylbinaphthalenes being significant at low conversions), methane, and hydrogen gas. As conversion increases, secondary products like dimethylnaphthalenes, 2-Methylnaphthalene, and heavier dehydrogenated polyaromatics emerge. []
Q6: How does the presence of sulfur impact the thermal decomposition of this compound?
A6: The addition of sulfur to this compound significantly promotes demethylation and oligomerization reactions. []
Q7: Can this compound be converted into more desirable products?
A7: Yes, this compound can undergo several catalytic transformations:
- Isomerization: Acids, like those present in treated HBEA zeolites, can catalyze the isomerization of this compound to 2-Methylnaphthalene, a valuable industrial intermediate. This process holds promise for utilizing residual this compound streams. []
- Hydrogenation: Commercial catalysts like Co-Mo/γ-Al2O3 and Ni-Mo/alumina facilitate the hydrogenation of this compound, primarily producing methyltetralins. This reaction is important for upgrading coal-derived middle distillates and regenerating hydrogen donor solvents in coal liquefaction processes. [, , ]
- Ring-opening: Bifunctional catalysts, combining a metallic function (e.g., NiW) and an acidic function (e.g., dealuminated Beta zeolites), can selectively open the aromatic rings of this compound. Controlling the catalyst acidity is crucial for optimizing this reaction, as excessively strong acidity can lead to undesirable side reactions like coking. []
Q8: How do different zeolites impact the conversion of this compound in the Methanol-to-Olefins process?
A8: Small-pore zeolites, with variations in cage size, shape, and pore structure, significantly influence the hydrocarbon pool species formed during the Methanol-to-Olefins (MTO) process when using this compound as a feedstock. For instance:
Q9: How does this compound interact with lipids in biological membranes?
A9: Using a combination of solution-state 1H-NMR and molecular dynamics (MD) simulations, researchers have investigated how this compound, a model for hydrophobic aromatic hydrocarbons, interacts with lipid membranes. The findings indicate that this compound distributes across a wide region of the membrane, from the hydrophobic core to the hydrophilic headgroup region, without displaying a strong orientational preference. []
Q10: Can this compound form complexes with other molecules?
A10: Yes, several studies demonstrate the ability of this compound to form complexes:
- Inclusion Complexes: In aqueous solutions, this compound forms inclusion complexes with β-cyclodextrin (β-CD). These complexes can exist in a 1:1 or 2:2 stoichiometry (β-CD:this compound). The formation of 2:2 complexes can facilitate excimer fluorescence from the this compound molecules trapped within the β-CD cavities. []
- Exciplexes: When co-deposited with biphenyl on an aluminum oxide surface, this compound forms van der Waals complexes with biphenyl. Upon heating, these complexes can transform into exciplexes, characterized by distinct fluorescence emissions. Interestingly, the stoichiometry of the exciplex varies depending on the methylnaphthalene isomer used (1:1 for 2-methylnaphthalene and 2:1 for this compound). []
Q11: What are the potential applications of this compound based on its properties?
A11: While not directly addressed in these research papers, this compound's properties suggest potential applications as:
Q12: Is this compound toxic?
A12: Yes, this compound exhibits toxicity in animal studies.
- Acute Inhalation: In rats and mice, acute inhalation exposure to this compound causes respiratory irritation, evidenced by a decrease in respiratory rate. It also leads to reduced pain sensitivity, suggesting neurotoxic effects. []
- Repeated Dose Toxicity: A 13-week study in mice revealed liver toxicity, specifically single-cell necrosis, at high doses of this compound (0.15% in the diet). Additionally, significant increases in serum AST and ALP levels were observed, further supporting liver damage. []
Q13: What is the environmental fate of this compound?
A13: this compound, being a volatile compound, primarily enters the environment through air emissions, mainly from combustion processes and the use of naphthalene-containing products. While it has a relatively short half-life in water and soil due to volatilization and biodegradation, this compound can persist in soils contaminated with certain industrial wastes, such as those from manufactured gas plants. []
Q14: How efficiently is this compound removed from contaminated environments?
A14: Several methods have been explored for removing this compound from contaminated environments:
- Activated Carbon Adsorption: Activated carbons effectively adsorb this compound from gas streams, demonstrating high adsorption capacities, particularly at elevated temperatures (150-300 °C). The efficiency of adsorption depends on factors like the activated carbon's surface area, pore size distribution, and the presence of competing adsorbates. []
- Supercritical CO2 Extraction: This technique, coupled with anion-exchange resins, allows for the selective capture and recovery of this compound from complex mixtures, such as those found in coal tar fractions. Supercritical CO2 effectively extracts this compound while leaving behind less volatile or strongly adsorbed compounds. []
Q15: What is the role of computational chemistry in understanding this compound?
A15: Computational techniques like molecular dynamics (MD) simulations and density functional theory (DFT) calculations have proven invaluable in:
- Predicting physical properties: For example, simulating the high-pressure viscosity of this compound and its mixtures with other hydrocarbons. []
- Investigating molecular interactions: Such as studying the formation of inclusion complexes with cyclodextrins or exploring the dynamics of this compound within lipid membranes. [, ]
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